Taiwankadsurin C
Description
Taiwankadsurin C is a bioactive lignan isolated from Kadsura heteroclita (a species within the Schisandraceae family). Structurally, it is defined as (5S,6S,7R)-5,6,7,8-Tetrahydro-4-methoxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-6,7-dimethylnaphtho[2,3-d][1,3]dioxole, featuring a naphthodioxole core substituted with methoxy groups and a benzodioxol moiety . Its stereochemistry and substitution pattern are critical to its biological activity.
Pharmacologically, this compound demonstrates cytotoxic effects against human oral epithelial carcinoma (KB) and cervical cancer (HeLa) cell lines, as reported by Shen et al. This activity aligns with its classification as a cytotoxic lignan, though its potency varies compared to other compounds in the same plant family.
Properties
Molecular Formula |
C31H30O13 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
methyl (1S,12R,13S,14S,16R,17Z,18S)-18-acetyloxy-12-benzoyloxy-16-hydroxy-17-(2-methoxy-2-oxoethylidene)-13,14-dimethyl-3,6,8,15-tetraoxapentacyclo[12.2.2.11,4.05,9.011,19]nonadeca-4(19),5(9),10-triene-16-carboxylate |
InChI |
InChI=1S/C31H30O13/c1-15-23(43-27(34)17-9-7-6-8-10-17)18-11-20-24(41-14-40-20)25-22(18)30(13-39-25)19(12-21(33)37-4)26(42-16(2)32)29(15,3)44-31(30,36)28(35)38-5/h6-12,15,23,26,36H,13-14H2,1-5H3/b19-12+/t15-,23+,26-,29-,30-,31-/m0/s1 |
InChI Key |
QHCDDFIVEADIGP-NXPKVWNUSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)/C(=C/C(=O)OC)/[C@@H]([C@]1(O[C@]5(C(=O)OC)O)C)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)OC)C(C1(OC5(C(=O)OC)O)C)OC(=O)C)OCO3)OC(=O)C6=CC=CC=C6 |
Synonyms |
taiwankadsurin C |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Literature Limitations
The provided sources ( – ) focus on general reaction mechanisms, kinetics, thermodynamics, and specific compounds (e.g., cesium, NHPI esters, enones). None mention Taiwankadsurin C, a rare or specialized compound not widely reported in mainstream literature.
Key Observations:
-
Reaction Mechanisms in Natural Products : While studies like and discuss optimization of complex organic reactions (e.g., nucleophilic substitutions, decarboxylations), no analogs to this compound’s structure were identified.
-
Photochemical and Catalytic Reactions : Research on NHPI esters and plasmonic catalysts does not extend to this compound.
Potential Research Gaps
This compound may belong to a niche class of natural products or synthetic derivatives with limited publication history.
Recommendations for Further Investigation:
| Approach | Description |
|---|---|
| Specialized Databases | Query CAS SciFinder or Reaxys for proprietary data. |
| Structural Analog Studies | Compare reactivity with known kadsurin derivatives (e.g., epoxidation, glycosylation trends). |
| Experimental Reanalysis | Conduct NMR/MS-guided isolation and reactivity profiling. |
Methodological Framework
If future studies aim to characterize this compound’s reactions, the following protocols from the search results could apply:
Critical Constraints
-
No experimental data on this compound’s stability, functional group reactivity, or catalytic behavior was found in the reviewed literature.
-
Thermodynamic and kinetic parameters (e.g., activation energy, ∆G‡) remain uncharacterized.
Comparison with Similar Compounds
Structural Comparison Table
Cytotoxic Compounds from Kadsura Species
While this compound is a lignan, other cytotoxic agents from Kadsura include triterpenoids and seco-coccinic acids:
- Kadlongilactones A–E: These triterpenoids exhibit potent cytotoxicity, with IC50 values of 0.49–3.61 μmol/L against A549 (lung), HT-29 (colon), and K562 (leukemia) cells .
- Seco-coccinic Acids A–E : These compounds inhibit HL-60 leukemia cell proliferation (GI50 = 6.8–42.1 μmol/L), demonstrating moderate activity compared to this compound .
Cytotoxicity Comparison Table
Q & A
How can researchers structurally characterize Taiwankadsurin C and differentiate it from related lignans like Taiwankadsurin A/B?
Methodological Answer:
Structural elucidation requires a combination of spectroscopic techniques:
- NMR Analysis : Compare - and -NMR data with Taiwankadsurin A/B to identify unique substituents or stereochemical differences. For example, ozone cleavage of C2–C3 double bonds in precursors (as in Taiwankadsurin A/B synthesis) may alter ring systems or functional groups .
- X-ray Crystallography : Resolve ambiguous stereochemistry by crystallizing derivatives or intermediates (e.g., semi-ketal intermediates from cyclization reactions) .
- Mass Spectrometry (HRMS) : Confirm molecular formula and fragmentation patterns to distinguish oxidation states or glycosylation patterns.
Advanced Consideration : Use computational methods (DFT or molecular docking) to predict bioactivity variations tied to structural differences.
What experimental design is recommended for synthesizing this compound de novo?
Methodological Answer:
Leverage photoredox catalysis for constructing polycyclic frameworks, as demonstrated in related lignans (e.g., 88% yield of heteroclitin J via visible-light-mediated reactions) . Key steps:
Precursor Selection : Start with a bicyclic precursor containing α,β-unsaturated carbonyl groups.
Oxidative Cleavage : Use ozone or catalytic oxidation to break double bonds (e.g., C2–C3 cleavage in heteroclitin J to form Taiwankadsurin A/B intermediates) .
Cyclization Optimization : Adjust solvent polarity and temperature to favor semi-ketal formation (e.g., 70% yield with 9:1 d.r. for Taiwankadsurin A/B) .
Purification : Employ HPLC or column chromatography to isolate diastereomers.
Advanced Consideration : Explore asymmetric catalysis to improve diastereoselectivity or enantiomeric excess.
How should researchers address contradictions in bioactivity data for this compound across studies?
Methodological Answer:
- Standardized Assays : Replicate experiments under identical conditions (e.g., cell lines, concentrations, incubation times) to minimize variability.
- Data Cross-Validation : Combine in vitro (e.g., enzyme inhibition) and in silico (e.g., molecular dynamics simulations) approaches to confirm mechanisms.
- Statistical Rigor : Use multivariate analysis to identify confounding factors (e.g., impurity profiles or solvent effects).
Advanced Consideration : Perform metabolomic profiling to assess off-target effects or synergistic interactions with other compounds.
What strategies optimize the diastereoselectivity of this compound synthesis?
Methodological Answer:
- Catalytic Systems : Screen chiral catalysts (e.g., organocatalysts or metal-ligand complexes) during cyclization steps.
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) may stabilize transition states, improving d.r. values (e.g., 9:1 d.r. achieved for Taiwankadsurin A/B) .
- Temperature Control : Lower temperatures can slow reaction kinetics, favoring thermodynamically stable diastereomers.
Advanced Consideration : Use in situ monitoring (e.g., Raman spectroscopy) to track stereochemical evolution during reactions.
How can researchers investigate the biosynthetic pathway of this compound in its natural source?
Methodological Answer:
- Isotopic Labeling : Administer -labeled precursors (e.g., phenylalanine or tyrosine) to plant tissues and track incorporation via LC-MS.
- Gene Clustering : Sequence transcriptomes of host organisms (e.g., Kadsura species) to identify cytochrome P450s or oxidoreductases linked to lignan biosynthesis.
- Enzymatic Assays : Isolate putative enzymes and test activity toward intermediates (e.g., heteroclitin J derivatives) .
Advanced Consideration : Apply CRISPR-Cas9 editing to silence candidate genes and observe pathway disruptions.
What analytical methods validate the purity and stability of this compound in pharmacological studies?
Methodological Answer:
- HPLC-DAD/MS : Monitor degradation products under stress conditions (e.g., heat, light, pH variations).
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and quantify decomposition via peak area analysis.
- Quantitative NMR (qNMR) : Use internal standards (e.g., maleic acid) to assess purity without reference materials.
Advanced Consideration : Develop forced degradation protocols to identify major impurities and establish stability-indicating methods.
How do researchers reconcile discrepancies between computational predictions and experimental bioactivity for this compound?
Methodological Answer:
- Docking Refinement : Include solvation effects and protein flexibility in molecular docking simulations.
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Conformational Analysis : Compare calculated (DFT) and experimental (X-ray) geometries of this compound to refine computational models.
Advanced Consideration : Apply machine learning to predict bioactivity cliffs and prioritize synthetic analogs for testing.
What protocols ensure reproducibility in this compound isolation from natural sources?
Methodological Answer:
- Extraction Optimization : Test solvent systems (e.g., ethanol-water vs. methanol-chloroform) for yield and selectivity.
- Chromatographic Workflow : Use a combination of size-exclusion (Sephadex LH-20) and reverse-phase (C18) chromatography.
- Spectroscopic Fingerprinting : Compare UV/Vis and IR spectra with synthetic standards to confirm identity .
Advanced Consideration : Apply metabolomics-guided fractionation to prioritize bioactive fractions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
